molecular formula C7H7N3 B3144883 2-(pyrrolidin-2-ylidene)malononitrile CAS No. 5626-75-5

2-(pyrrolidin-2-ylidene)malononitrile

Cat. No.: B3144883
CAS No.: 5626-75-5
M. Wt: 133.15 g/mol
InChI Key: YTYZEIROQZUBNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(pyrrolidin-2-ylidene)malononitrile is a heterocyclic compound that features a pyrrolidine ring fused with a malononitrile moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(pyrrolidin-2-ylidene)malononitrile typically involves the reaction of pyrrolidine with malononitrile under specific conditions. One common method includes the use of benzoyl chloride in pyridine to acylate pyrrolidin-2-ylidenemalononitrile, forming 2-(1-benzoylpyrrolidin-2-ylidene)malononitrile . Another approach involves the 1,3-dipolar cycloaddition of azomethine ylides to nitrostyrenes, which can be facilitated by hydrogen-bond assistance .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of this compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-(pyrrolidin-2-ylidene)malononitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, which may have different reactivity and applications.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include hydrazine hydrate for recyclization reactions , β-bromo-β-nitrostyrenes for cycloaddition reactions , and various oxidizing and reducing agents depending on the desired transformation.

Major Products Formed: The major products formed from these reactions include γ-aminopropylpyrazoles, pyrimidines, and other heterocyclic compounds . These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Mechanism of Action

The mechanism of action of 2-(pyrrolidin-2-ylidene)malononitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, derivatives of this compound have been shown to inhibit epidermal growth factor receptor (EGFR) and cyclin-dependent kinase (CDK) activities, which are crucial in cancer cell proliferation . The compound’s ability to form stable complexes with these targets underlies its potential therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 2-(pyrrolidin-2-ylidene)malononitrile stands out due to its specific reactivity and ability to form a wide range of derivatives with diverse applications. Its unique structure allows for versatile modifications, making it a valuable compound in both academic research and industrial applications.

Properties

IUPAC Name

2-pyrrolidin-2-ylidenepropanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-4-6(5-9)7-2-1-3-10-7/h10H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYZEIROQZUBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C#N)C#N)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399171
Record name Propanedinitrile, 2-pyrrolidinylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5626-75-5
Record name Propanedinitrile, 2-pyrrolidinylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(pyrrolidin-2-ylidene)malononitrile
Reactant of Route 2
2-(pyrrolidin-2-ylidene)malononitrile
Reactant of Route 3
2-(pyrrolidin-2-ylidene)malononitrile
Reactant of Route 4
2-(pyrrolidin-2-ylidene)malononitrile
Reactant of Route 5
2-(pyrrolidin-2-ylidene)malononitrile
Reactant of Route 6
2-(pyrrolidin-2-ylidene)malononitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.